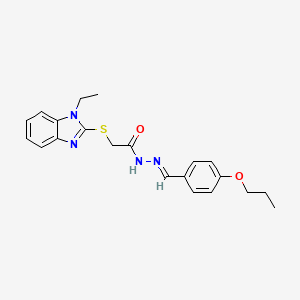
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(4-propoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzimidazole ring, a thioether linkage, and a hydrazide moiety, contributes to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an alkyl halide (ethyl halide) in the presence of a base to form the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-propoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base (imine) can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
科学的研究の応用
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and antifungal activities, showing potential as a therapeutic agent against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
作用機序
The mechanism of action of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide is not fully understood but is believed to involve multiple molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-((1-Propyl-1H-benzimidazol-2-YL)thio)-N’-(4-ethoxybenzylidene)acetohydrazide
Comparison
- Structural Differences : The similar compounds differ in the alkyl group attached to the benzimidazole ring and the substituent on the benzylidene moiety.
- Biological Activity : These structural differences can lead to variations in biological activity, with each compound potentially exhibiting unique antimicrobial, antifungal, or anticancer properties.
- Uniqueness : 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C21H24N4O2S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13-27-17-11-9-16(10-12-17)14-22-24-20(26)15-28-21-23-18-7-5-6-8-19(18)25(21)4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,26)/b22-14+ |
InChIキー |
JZDFOBWICQTSBL-HYARGMPZSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC |
正規SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~3~-bis[(E)-(3-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11986990.png)


![ethyl 4-[({(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987018.png)
![5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11987021.png)
![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11987026.png)
![N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11987029.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11987042.png)
![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)
